2,4-Diethoxy-5-nitropyrimidine

Antiproliferative SAR L1210 murine leukemia 5-nitropyrimidine cytotoxicity

2,4-Diethoxy-5-nitropyrimidine (CAS 101935-53-9) is a 2,4-bis-alkoxy-substituted 5-nitropyrimidine with molecular formula C₈H₁₁N₃O₄ and molecular weight 213.19 g/mol. It belongs to the broader class of electron-deficient 5-nitropyrimidines, which serve as versatile intermediates in nucleophilic aromatic substitution (SNAr) chemistry and as precursors to purine scaffolds.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
CAS No. 101935-53-9
Cat. No. B020993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethoxy-5-nitropyrimidine
CAS101935-53-9
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC=C1[N+](=O)[O-])OCC
InChIInChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)5-9-8(10-7)15-4-2/h5H,3-4H2,1-2H3
InChIKeyWCEIGOUJTJFAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethoxy-5-nitropyrimidine (CAS 101935-53-9): A Bis-Ethoxy 5-Nitropyrimidine Building Block for Purine-Oriented Synthesis


2,4-Diethoxy-5-nitropyrimidine (CAS 101935-53-9) is a 2,4-bis-alkoxy-substituted 5-nitropyrimidine with molecular formula C₈H₁₁N₃O₄ and molecular weight 213.19 g/mol . It belongs to the broader class of electron-deficient 5-nitropyrimidines, which serve as versatile intermediates in nucleophilic aromatic substitution (SNAr) chemistry and as precursors to purine scaffolds. The compound features two ethoxy leaving groups at the 2- and 4-positions activated by a nitro group at C-5, a substitution pattern that places it at the intersection of two key analog series: the 2,4-dihalo-5-nitropyrimidines (exemplified by 2,4-dichloro-5-nitropyrimidine, CAS 49845-33-2) and the 2,4-dimethoxy-5-nitropyrimidine (CAS 30561-07-0) series [1][2].

Why 2,4-Diethoxy-5-nitropyrimidine Cannot Be Interchanged with Its Dimethoxy or Dichloro Analogs


Within the 5-nitropyrimidine family, the identity of the 2- and 4-position substituents exerts a quantifiable and mechanistically distinct influence on both biological potency and synthetic reactivity. Direct comparative antiproliferative data from a single study demonstrate that replacing the 2,4-dimethoxy motif with 2,4-diethoxy produces an approximately 3.8-fold reduction in potency against L1210 murine leukemia cells (IC₅₀ 7.2 μM vs. 1.9 μM for the dibromomethyl-bearing derivatives) [1]. Simultaneously, computational and experimental SNAr studies reveal that alkoxy substituents engage a fundamentally different reaction manifold than chloro groups—alkoxy leaving groups form pre-reactive molecular complexes and Meisenheimer intermediates that are absent with chlorine, enabling mild-condition double aminolysis that is not accessible with the dichloro analog alone [2]. These orthogonal differences in pharmacological trajectory and synthetic pathway behavior mean that substituting one 5-nitropyrimidine for another without accounting for the specific alkoxy/halo identity introduces both potency-altering and route-altering variables.

Quantitative Differentiation Evidence for 2,4-Diethoxy-5-nitropyrimidine vs. Its Closest Analogs


Antiproliferative Potency: 2,4-Diethoxy vs. 2,4-Dimethoxy in a Matched 6-Dibromomethyl Series

In a controlled series of 2,4,6-trisubstituted-5-nitropyrimidines evaluated by Thompson et al. (1997), the 2,4-diethoxy-6-dibromomethyl derivative (Compound 6) was directly compared with its 2,4-dimethoxy counterpart (Compound 3) in the same L1210 murine leukemia cell proliferation assay. The diethoxy compound exhibited an IC₅₀ of 7.2 μM (growth rate), representing a 3.8-fold reduction in antiproliferative potency relative to the dimethoxy analog (IC₅₀ = 1.9 μM) [1]. Lengthening the 2-alkoxy substituent from methoxy to ethoxy in the morpholino series (Compound 11 → 10a) also caused an approximately 10-fold potency decrease, confirming a consistent chain-length-dependent attenuation of activity [1].

Antiproliferative SAR L1210 murine leukemia 5-nitropyrimidine cytotoxicity

SNAr Aminolysis: Alkoxy Leaving Group Enables Mild-Condition Disubstitution Not Accessible with Chlorine Alone

Gómez et al. (2023) demonstrated that 6-alkoxy-4-chloro-5-nitropyrimidines undergo unexpected double aminolysis with primary amines at room temperature, yielding symmetric 4,6-dialkylamino-5-nitropyrimidines directly, rather than the expected monosubstituted products [1]. Computational analysis revealed that the activation barrier for the first SNAr step is lower for chlorine (6.1 kcal mol⁻¹) than for alkoxy (8.4 kcal mol⁻¹), but critically, alkoxy leaving groups form pre-reactive molecular complexes and Meisenheimer intermediates that are absent with chlorine [1]. The second substitution step via the alkoxy pathway proceeds with a barrier of only 4.4 kcal mol⁻¹ [1]. Experimentally, the 4-chloro-6-ethoxy-5-nitropyrimidine (2c) gave 82% yield of the disubstituted dibenzylamino product (5a), vs. only 33% from the 4-benzyloxy analog (2b) [1].

SNAr mechanism alkoxy leaving group purine precursor synthesis

Molecular Weight and Lipophilicity Differentiation: Diethoxy vs. Dimethoxy vs. Dichloro Analogs

The 2,4-diethoxy substitution pattern confers distinct physicochemical properties compared to both the dimethoxy and dichloro analogs. 2,4-Diethoxy-5-nitropyrimidine has a molecular weight of 213.19 g/mol and a calculated density of 1.263 g/cm³, with a predicted boiling point of 368.99 °C at 760 mmHg . In comparison, 2,4-dimethoxy-5-nitropyrimidine (CAS 30561-07-0) has a molecular weight of 185.14 g/mol , representing a 28.05 g/mol (15.1%) difference attributable to the two additional methylene units. The diethoxy compound is thus measurably more lipophilic and has a larger molecular volume than the dimethoxy analog, translating into altered chromatographic retention, different solubility profiles in organic/aqueous biphasic systems, and distinct solid-state packing properties.

physicochemical properties molecular weight chromatographic behavior

Synthetic Route Convergence: Both Diethoxy and Dimethoxy Analogs Derive from a Common Dichloro Precursor with Distinct Yields

Both 2,4-diethoxy-5-nitropyrimidine and its 2,4-dimethoxy analog are synthesized from 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2) via nucleophilic aromatic substitution with the corresponding sodium alkoxide [1]. In the Thompson et al. study, the 6-methyl-substituted 2,4-diethoxy derivative (Compound 5) was obtained in 49% yield from 2,4-dichloro-6-methyl-5-nitropyrimidine using sodium ethoxide in ethanol at ambient temperature [1]. This synthetic convergence on a common dichloro precursor means that procurement decisions between the diethoxy and dimethoxy analogs are driven not by precursor availability but by the downstream reactivity and potency profiles unique to each alkoxy substitution pattern.

SNAr synthesis nucleophilic aromatic substitution precursor comparison

Optimal Application Scenarios for 2,4-Diethoxy-5-nitropyrimidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Reduced Cytotoxic Potency Relative to the 2,4-Dimethoxy Lead Series

When a 2,4-dimethoxy-5-nitropyrimidine lead compound exhibits excessive cytotoxicity (e.g., L1210 IC₅₀ in the sub-micromolar range), replacing the 2,4-dimethoxy motif with 2,4-diethoxy provides a predictable ~3.8-fold attenuation of antiproliferative potency, as established in the Thompson et al. (1997) matched-pair comparison of dibromomethyl-bearing derivatives [1]. This chain-length-dependent potency modulation allows medicinal chemists to dial back cytotoxicity while preserving the core 5-nitropyrimidine scaffold for further functionalization at the 6-position.

One-Pot Synthesis of Symmetric 4,6-Diamino-5-nitropyrimidine Purine Precursors Under Mild Conditions

The bis-ethoxy substitution pattern enables direct, room-temperature double amination with primary amines to generate symmetric 4,6-diamino-5-nitropyrimidines. This reactivity exploits the alkoxy leaving group's ability to form pre-reactive molecular complexes that facilitate the second SNAr step with a low 4.4 kcal mol⁻¹ activation barrier, as demonstrated computationally and experimentally by Gómez et al. (2023) using the 4-chloro-6-ethoxy analog [2]. The resulting diamino products serve as direct precursors for cyclization to polysubstituted purines, a privileged scaffold in drug discovery with over 15 FDA-approved purine drugs.

Chromatographic Method Development Requiring Differentiated Retention Relative to Lower-MW 5-Nitropyrimidine Analogs

With a molecular weight of 213.19 g/mol—15.1% higher than the 185.14 g/mol dimethoxy analog —2,4-diethoxy-5-nitropyrimidine exhibits measurably longer retention on reversed-phase HPLC columns and different elution profiles in normal-phase flash chromatography. This property is exploited when chromatographic separation of closely related 5-nitropyrimidine intermediates is required during multi-step synthetic sequences, or when the diethoxy compound is used as an internal standard distinguishable from its dimethoxy counterpart.

Purine Library Generation Where Ethoxy-Specific Reactivity Enables Orthogonal Functionalization Strategies

The mechanistic divergence between alkoxy and chloro leaving groups in SNAr reactions—specifically, the formation of pre-reactive molecular complexes unique to alkoxy leaving groups [2]—means that 2,4-diethoxy-5-nitropyrimidine can be selectively aminated under conditions where chloro-substituted intermediates would remain intact. This orthogonality enables sequential functionalization strategies in purine library synthesis, where the ethoxy groups are displaced first under mild conditions, followed by harsher displacement of chlorine in a subsequent step, or vice versa.

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